N'-phenylbutanehydrazide
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Overview
Description
N’-phenylbutanohydrazide is a chemical compound with the molecular formula C10H14N2O It is a hydrazide derivative of butanoic acid, where the hydrazide group is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-phenylbutanohydrazide can be synthesized through the reaction of phenylhydrazine with butanoic acid or its derivatives. One common method involves the condensation of phenylhydrazine with butanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired hydrazide product .
Industrial Production Methods
Industrial production of N’-phenylbutanohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity N’-phenylbutanohydrazide .
Chemical Reactions Analysis
Types of Reactions
N’-phenylbutanohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-phenylbutanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and antibacterial drugs.
Mechanism of Action
The mechanism of action of N’-phenylbutanohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
N’-phenylbutanohydrazide can be compared with other similar compounds, such as:
2-phenylbutanohydrazide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N’-[2-hydroxyphenyl)methylidene]-4-phenylbutanohydrazide:
N’-(3,5-dichlorobenzylidene)-4-phenylbutanohydrazide: A compound with additional chlorine substituents, affecting its chemical behavior and applications
These comparisons highlight the uniqueness of N’-phenylbutanohydrazide in terms of its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N'-phenylbutanehydrazide |
InChI |
InChI=1S/C10H14N2O/c1-2-6-10(13)12-11-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,12,13) |
InChI Key |
LABMCLJKOMAZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
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